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molecular formula C10H15N B8335347 2-(3,3,5-Trimethylcyclopent-1-enyl)-acetonitrile

2-(3,3,5-Trimethylcyclopent-1-enyl)-acetonitrile

Cat. No. B8335347
M. Wt: 149.23 g/mol
InChI Key: ZJBQGPQMYURWAU-UHFFFAOYSA-N
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Patent
US08592360B2

Procedure details

The methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate B is placed in a round-bottomed flask with 2 eq. of lithium chloride in a 98:2 mixture of NMP (N-methylpyrrolidone) and water. The mixture is stirred at 150° C. After 3 hours, the reaction medium is cooled to ambient temperature before being poured onto a 1% HCl solution. Stirring is carried out for a few minutes and then extraction is carried out twice with MTBE (methyl tert-butyl ether). The combined organic phases are washed with a sodium bicarbonate solution and then with an aqueous sodium chloride solution. After drying over magnesium sulfate, filtering through paper and evaporating the solvent, the crude product is distilled under reduced pressure. A 70:30 mixture of 2-(2,4,4-trimethylcyclopent-1-enyl)acetonitrile and 2-(3,3,5-trimethylcyclopent-1-enyl)-acetonitrile is obtained.
Name
methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:8]1[CH2:12][C:11]([CH3:14])([CH3:13])[CH2:10][CH:9]1[CH3:15])C(OC)=O)#[N:2].[Cl-].[Li+].CN1CCCC1=O.Cl>O>[CH3:14][C:11]1([CH3:13])[CH2:10][CH:9]([CH3:15])[C:8]([CH2:3][C:1]#[N:2])=[CH:12]1 |f:1.2|

Inputs

Step One
Name
methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OC)=C1C(CC(C1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled to ambient temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is carried out for a few minutes
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The combined organic phases are washed with a sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering through paper
CUSTOM
Type
CUSTOM
Details
evaporating the solvent
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under reduced pressure
ADDITION
Type
ADDITION
Details
A 70:30 mixture of 2-(2,4,4-trimethylcyclopent-1-enyl)acetonitrile

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C=C(C(C1)C)CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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